

X-ray Diffraction (XRD) Analysis of APB-based Polyamides: A Comparative Guide

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Compound of Interest

Compound Name: 1,3-Bis(3-aminophenoxy)benzene

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This guide provides a comparative analysis of the crystalline structure of polyamides derived from 1,3-bis(4-aminophenoxy)benzene (APB), also known as 1,3-bis(aminophenoxy)benzene (TPER). The arrangement of polymer chains, whether ordered (crystalline) or disordered (amorphous), significantly influences the material's mechanical, thermal, and solubility properties. X-ray diffraction (XRD) is a primary technique for elucidating these structural characteristics.

Comparison of Crystallinity in APB-based Polyamides

Polyamides synthesized from the meta-substituted diamine APB generally exhibit an amorphous nature.^{[1][2]} The kinked geometry of the meta-oriented phenoxy groups disrupts the regular packing of polymer chains, hindering the formation of long-range crystalline order. This is in contrast to polyamides synthesized from the linear, para-substituted isomer, 1,4-bis(4-aminophenoxy)benzene (PBAB or TPEQ), which tend to be more crystalline. The linear structure of PBAB allows for more efficient chain packing and the formation of stable crystalline lattices.^[3]

The introduction of bulky side groups or copolymerization with other monomers can further influence the crystallinity of APB-based polyamides. For instance, the incorporation of an adamantyl substituent has been shown to result in essentially amorphous polyamides with

enhanced solubility.[2] In some cases, semicrystalline structures can be achieved in copolyimides incorporating APB, with the degree of crystallinity being dependent on the comonomer composition and processing conditions.[4]

The average distance between polymer chains in the amorphous state, known as the d-spacing, can be calculated from the position of the broad amorphous halo in the XRD pattern. This parameter provides insight into the packing density of the polymer.

Polyamide System	Monomers	Crystallinity	Key XRD Findings	Reference
Polyamides from 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene	4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene and various aromatic dicarboxylic acids	Amorphous	The polymers were essentially amorphous, which contributes to their good solubility in a variety of organic solvents.	[2]
Polyamides from a diacid with decanediamide and methylene groups	N, N'-bis(4'-carboxy methylene phenyl) decane diamide and various aromatic diamines	Mostly Amorphous	The incorporation of preformed amide, methylene spacers, and a C8 alkylene moiety resulted in polyamides that were mostly amorphous in nature.	[1]
Copolyimides	4,4'-diaminodiphenyl ether (4,4'-ODA), 1,3-bis(4-aminophenoxy)benzene (TPER), and pyromellitic dianhydride (PMDA)	Semicrystalline	The copolyimides showed a semicrystalline character, with variations in crystallinity and crystal forms depending on the monomer composition.	[4]
Aramid Copolymers	p-phenylenediamin	Amorphous	The introduction of the flexible	[3]

	e (PPD), terephthaloyl chloride (TPC), and 1,3-bis(4- aminophenoxy) benzene (MBAB)		MBAB monomer enhances solubility and results in amorphous films.
Aramid Copolymers	p- phenylenediamin e (PPD), terephthaloyl chloride (TPC), and 1,4-bis(4- aminophenoxy) benzene (PBAB)	Semicrystalline	The linear and rigid structure of the PBAB-based aramid copolymer leads to higher thermal stability and [3] likely a higher degree of crystallinity compared to the MBAB counterpart.

Experimental Protocols

Wide-Angle X-ray Diffraction (WAXD) Analysis of Polyamide Films

This section outlines a typical experimental protocol for the characterization of APB-based polyamide films using WAXD.

1. Sample Preparation:

- Polyamide films, typically with a thickness of 50-100 μm , are cast from a solution of the polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)) onto a glass substrate.
- The solvent is evaporated in an oven at a controlled temperature (e.g., 80-120°C) for several hours.

- The resulting film is then peeled from the substrate and dried under vacuum at an elevated temperature (e.g., 150-200°C) to remove any residual solvent.
- A small section of the film is cut and mounted onto the sample holder of the diffractometer.

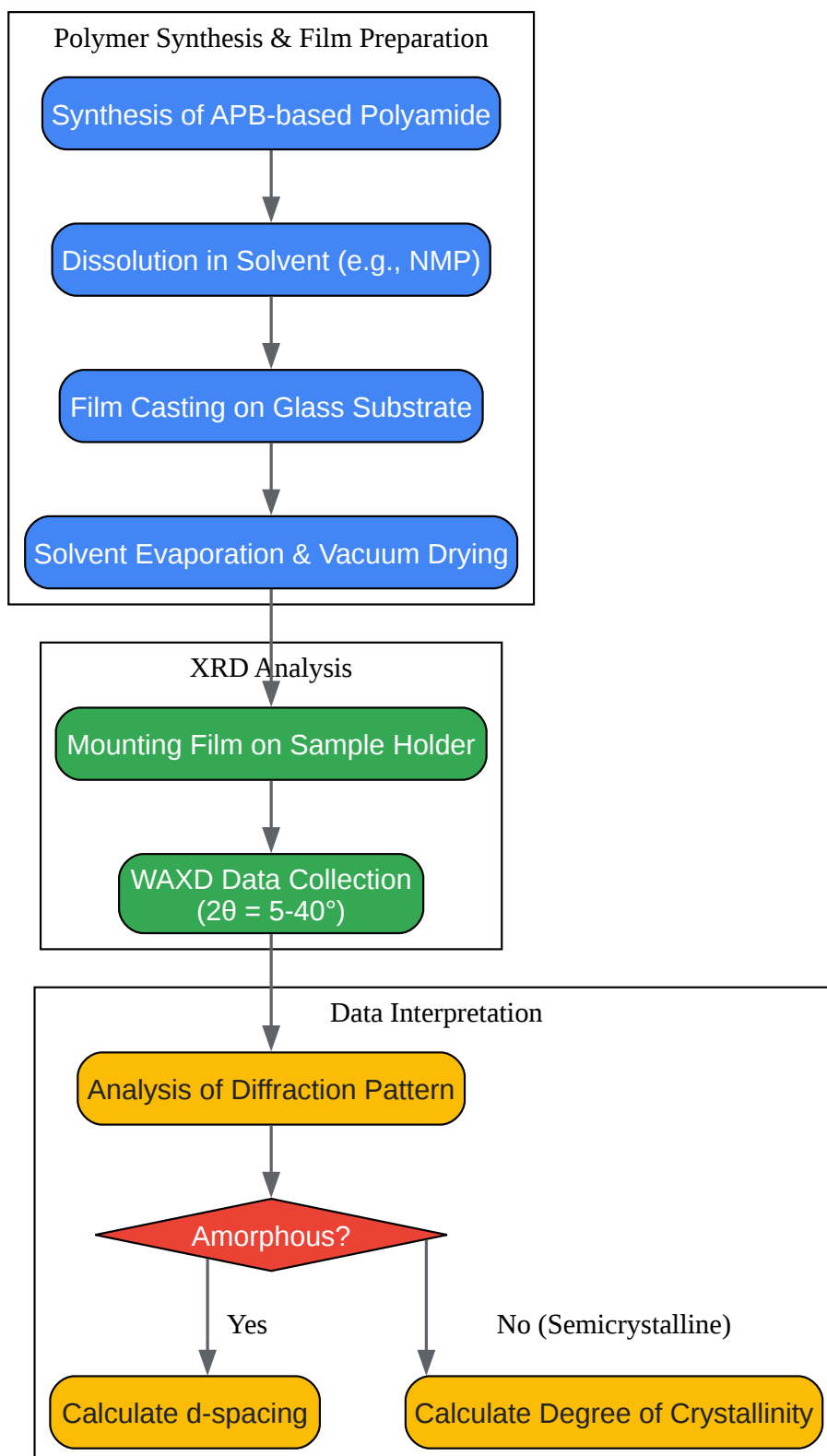
2. Instrumentation and Data Collection:

- **Diffractometer:** A wide-angle X-ray diffractometer equipped with a Cu K α radiation source is commonly used.
- **X-ray Source:** Ni-filtered Cu K α radiation ($\lambda = 1.54 \text{ \AA}$).
- **Operating Conditions:** The X-ray generator is typically operated at a voltage of 40 kV and a current of 40 mA.
- **Scan Range (2θ):** The diffraction patterns are recorded over a 2θ range of 5° to 40°.
- **Scan Speed:** A scan speed of 2°/min is often employed.

3. Data Analysis:

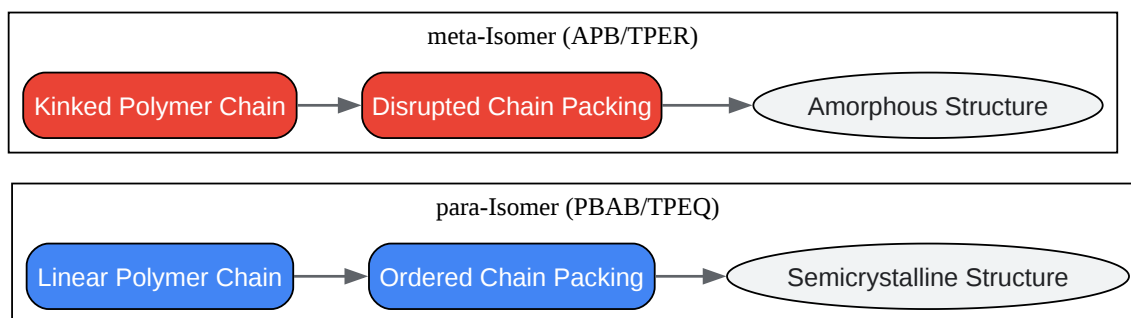
- The collected XRD patterns are analyzed to identify the presence of sharp peaks (indicative of crystalline domains) or broad halos (characteristic of amorphous structures).
- For amorphous halos, the d-spacing is calculated using Bragg's Law ($n\lambda = 2d \sin\theta$), where θ is the angle at the center of the halo.
- For semicrystalline samples, the degree of crystallinity can be estimated by deconvoluting the XRD pattern into crystalline peaks and the amorphous halo and calculating the ratio of the integrated area of the crystalline peaks to the total integrated area.

Visualizations



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Caption: Experimental workflow for the XRD analysis of APB-based polyamide films.



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Caption: Influence of diamine isomerism on polyamide crystallinity.

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